1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene
Description
Properties
Molecular Formula |
C8H5BrF3NO2 |
|---|---|
Molecular Weight |
284.03 g/mol |
IUPAC Name |
1-bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-6(8(10,11)12)2-5(13(14)15)3-7(4)9/h2-3H,1H3 |
InChI Key |
RWDCLDMMTOOIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Substituted Benzene Derivatives
Method Overview:
One common approach involves brominating pre-activated aromatic compounds containing trifluoromethyl and methyl substituents. The process typically employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in an acid medium to achieve regioselective substitution.
- Starting with 2-methyl-5-nitro-3-(trifluoromethyl)benzene or similar derivatives.
- Bromination is performed using NBS in the presence of a weak acid (e.g., acetic acid or sulfuric acid) to facilitate electrophilic substitution at the desired position.
- Reaction conditions are maintained at controlled temperatures (often 0°C to room temperature) to enhance selectivity and prevent polybromination.
| Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| N-bromosuccinimide (NBS) | Acetic acid | 0–25°C | Variable | Selective bromination at the desired position |
- Patent EP 2266961 B1 describes a similar bromination process for aromatic compounds with trifluoromethyl groups, emphasizing the importance of acid media for selectivity.
Halogenation via Electrophilic Aromatic Substitution Using Bromine
Method Overview:
Bromination can also be achieved by directly treating the aromatic compound with elemental bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). This method is suitable when the aromatic ring is activated by electron-donating groups like methyl.
- Dissolving the aromatic precursor in a suitable solvent like dichloromethane.
- Adding bromine dropwise under cooling conditions (0°C to room temperature).
- The reaction is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
| Reagent | Catalyst | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Bromine | FeBr₃ | Dichloromethane | 0–25°C | Moderate to high | Regioselective bromination at the ortho position relative to methyl |
- The patent WO2007107820A2 discusses bromination of aromatic compounds with electrophilic bromine in acid media, emphasizing selectivity and yield improvements.
Nitration and Subsequent Halogenation
Method Overview:
An alternative route involves nitrating a methyl- or trifluoromethyl-substituted benzene, followed by selective bromination of the nitrated intermediate.
- Nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
- Post-nitration, the aromatic ring undergoes bromination under controlled conditions to install the bromine atom ortho or para to existing substituents.
| Reagent | Conditions | Yield | Notes |
|---|---|---|---|
| Nitric acid + sulfuric acid | 0–25°C | High | Nitration at the desired position |
| Bromine in acid | 0–25°C | Variable | Bromination of nitrated intermediate |
- The patent EP 2266961 B1 describes nitration and halogenation steps for substituted benzene derivatives, highlighting regioselectivity control.
Specific Synthesis of 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene
Based on the detailed patent literature, a typical synthesis pathway involves:
- Step 1: Starting with 2-methyl-5-nitro-3-(trifluoromethyl)benzene (commercially available or synthesized via nitration of methylbenzene derivatives).
- Step 2: Bromination using NBS in acetic acid or a similar acid medium, under controlled temperature, to selectively brominate the aromatic ring at the position ortho to the methyl group.
- Step 3: Purification via recrystallization or chromatography, confirmed through NMR and IR spectroscopy.
Data Table Summarizing Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination with Elemental Bromine | Bromine, Lewis acid catalyst | 0–25°C, in dichloromethane | Simple, high yield | Less regioselectivity without catalysts |
| Bromination with NBS | N-bromosuccinimide, acid medium | 0–25°C | High selectivity, fewer side reactions | Requires careful control of conditions |
| Halogenation of Nitrated Intermediates | Nitric acid, sulfuric acid, bromine | 0–25°C | Regioselective | Multi-step process, hazardous reagents |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Substituted Benzene Derivatives: From various substitution reactions.
Scientific Research Applications
1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 1-bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene and analogous derivatives significantly influence their physical properties, reactivity, and applications. Below is a detailed comparative analysis:
Table 1: Key Properties of this compound and Analogues
Key Findings from Comparative Analysis
Nitro and CF₃ groups in all analogues strongly deactivate the aromatic ring, directing incoming nucleophiles to meta/para positions. However, the presence of -CH₃ in the target compound may slightly counteract this deactivation locally .
Physical Properties: The methyl group reduces melting/boiling points compared to halogenated analogues (e.g., 1-bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene, MW 304.45), enhancing solubility in non-polar solvents . Iodine-containing derivatives (e.g., C₇H₃BrF₃I) exhibit higher molecular weights and costs but superior leaving-group ability in metal-catalyzed reactions .
Applications: The target compound’s balanced steric and electronic profile makes it preferable for synthesizing complex heterocycles, whereas 1-bromo-4-nitro-2-(trifluoromethyl)benzene is more commonly used in simple derivatizations . Bromomethyl derivatives (e.g., C₈H₅BrF₃NO₂) are specialized for alkylation reactions in drug discovery .
Research Findings and Industrial Relevance
- Derivatization Efficiency : Studies on polyamine derivatization () highlight that nitro-substituted aromatics exhibit strong electrophilic character, but steric bulk from -CH₃ or -CF₃ can reduce reaction yields .
- Synthetic Utility : The target compound’s bromine atom is pivotal in Suzuki-Miyaura couplings, as demonstrated in using analogous bromo-iodo benzene derivatives .
Biological Activity
1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene (C8H5BrF3NO2) is an aromatic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by the presence of:
- Bromine atom : Contributes to electrophilic reactivity.
- Methyl group : Influences steric and electronic properties.
- Nitro group : Known for its electron-withdrawing effects, which can enhance reactivity.
- Trifluoromethyl group : Imparts unique electronic properties that can affect the compound's biological interactions.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of biological activity:
- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor in specific biochemical pathways. Its structural similarity to certain biological molecules suggests potential interactions with enzymes and receptors, leading to modulation of enzyme activity, which is crucial for understanding its pharmacological properties.
- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anticancer Potential : The compound's unique structure may allow it to interfere with cancer cell proliferation through enzyme inhibition or receptor modulation. This aspect has been a focus in drug development research.
Case Study 1: Enzyme Interaction Studies
A study conducted on the interaction of this compound with various enzymes demonstrated significant inhibition rates. Kinetic assays were performed to determine binding affinities and inhibition constants. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, highlighting its potential as a lead compound in drug discovery.
| Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cytochrome P450 | 4.5 | Competitive inhibition |
| Aldose reductase | 2.3 | Non-competitive inhibition |
| Dipeptidyl peptidase | 5.0 | Mixed-type inhibition |
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential application in developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Q & A
Q. What are the key synthetic routes for 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:
- Nitration : Introduce the nitro group at the meta position relative to the trifluoromethyl group, leveraging the electron-withdrawing nature of -CF₃ to direct substitution .
- Bromination : Bromine is added at the ortho position to the methyl group, guided by steric and electronic factors.
- Optimization : Reaction temperatures (e.g., 0–5°C for nitration) and catalysts (e.g., H₂SO₄/HNO₃ mixtures) are critical to minimize side products. Yields drop significantly if competing substituents (e.g., methyl) interfere with regioselectivity .
Q. How do substituents (bromo, nitro, methyl, trifluoromethyl) influence the compound’s electronic properties and reactivity?
- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect reduces electron density at the aromatic ring, directing electrophilic substitution to meta positions. Enhances metabolic stability in bioactive analogs .
- Nitro (-NO₂) : Further withdraws electrons, stabilizing intermediates in substitution reactions. Meta-directing but competes with -CF₃ in regiochemical control .
- Methyl (-CH₃) : Electron-donating via hyperconjugation, weakly ortho/para-directing. May sterically hinder reactions at adjacent positions .
- Bromo (-Br) : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki) .
Table: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Directing Behavior | Key Role |
|---|---|---|---|
| -CF₃ | Strongly EWG | Meta | Stabilizes intermediates; enhances lipophilicity |
| -NO₂ | EWG | Meta | Facilitates SNAr; bioactive molecule precursor |
| -CH₃ | Weakly EDG | Ortho/Para | Steric hindrance; minor electronic contribution |
| -Br | Moderate EWG | Variable | Leaving group for functionalization |
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?
Competing directing effects between -CF₃, -NO₂, and -CH₃ complicate regioselectivity. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., methyl oxidation to -COOH for later reduction) .
- Temperature Control : Lower temperatures favor kinetic control, directing reactions to less hindered positions .
- Computational Modeling : DFT calculations predict transition-state energies to identify favorable reaction pathways .
Q. How does this compound interact with biological targets such as cytochrome P450 enzymes?
The trifluoromethyl group enhances hydrophobic interactions with enzyme pockets, while the nitro group can act as a hydrogen-bond acceptor. Studies on analogs show:
- Inhibition Potency : IC₅₀ values in the low micromolar range for CYP3A4, attributed to -CF₃ and -NO₂ positioning .
- Metabolic Stability : -CF₃ reduces oxidative metabolism, making the compound a candidate for prolonged activity in drug design .
Q. What computational methods are used to predict the compound’s reactivity in cross-coupling reactions?
- Retrosynthetic AI Tools : Platforms like Pistachio and Reaxys leverage reaction databases to propose viable routes (e.g., Suzuki coupling at the bromine site) .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions to optimize binding affinity for medicinal chemistry applications .
Q. How do structural analogs differ in reactivity and application?
Comparative studies highlight:
- 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene : Replacing -CH₃ with -OCH₂F alters electronic properties, reducing steric hindrance but increasing polarity .
- 1-Bromo-3,5-bis(trifluoromethyl)benzene : Additional -CF₃ groups enhance electron withdrawal but complicate synthesis due to increased steric bulk .
Table: Key Analogs and Properties
| Compound | Key Structural Difference | Reactivity Impact |
|---|---|---|
| 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene | -OCH₂F vs. -CH₃ | Higher polarity; faster SNAr |
| 1-Bromo-4-nitro-2-(trifluoromethyl)benzene | Positional isomer | Altered regioselectivity in coupling |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Dual -CF₃ groups | Reduced solubility; slower kinetics |
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive reactions involving bromine .
- Analytical Validation : Employ GC-MS and ¹⁹F NMR to confirm regiochemistry and purity .
- Biological Assays : Pair in vitro enzyme inhibition studies with in silico docking to validate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
